(3R)-3-Amino-4,4-dimethyloxolan-2-one

Chiral resolution HIV protease inhibitor intermediate Asymmetric synthesis

Chirality defines this intermediate. The (3R) configuration is not a minor specification—it directly installs the required absolute stereochemistry into downstream HIV protease inhibitor and anticancer pharmacophores, as described in Fuji Chemical patent JP2001294582A. The racemic mixture (CAS 86096-11-9) requires costly chiral resolution, while the (3S)-enantiomer (CAS 157717-59-4) yields diastereomeric products with divergent biological activity. Specify free base (CAS 368436-80-0) or hydrochloride salt (CAS 153665-44-2) based on coupling chemistry. Every shipment includes a Certificate of Analysis confirming enantiomeric purity and salt-form identity.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8740856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-4,4-dimethyloxolan-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(COC(=O)C1N)C
InChIInChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m0/s1
InChIKeyFTLXLFPMDCOABE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-4,4-dimethyloxolan-2-one – Chiral γ-Lactone Building Block for Pharmaceutical R&D and Asymmetric Synthesis


(3R)-3-Amino-4,4-dimethyloxolan-2-one (CAS 368436-80-0) is a chiral, non-racemic γ-butyrolactone derivative bearing a primary amine at the 3-position and geminal dimethyl substitution at the 4-position, with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound exists as a single enantiomer (R-configuration at C-3) and is commercially available as both the free base and the hydrochloride salt (CAS 153665-44-2). It is classified as a versatile small-molecule scaffold within the amino oxolane/lactone family and is primarily employed as a chiral intermediate in the synthesis of HIV protease inhibitors, anticancer agents, and chiral β-lactam analogs .

Why Generic Substitution Fails for (3R)-3-Amino-4,4-dimethyloxolan-2-one – Stereochemical and Salt-Form Lock-In for Downstream Asymmetric Synthesis


Procurement of a generic, racemic, or incorrectly configured 3-amino-4,4-dimethyloxolan-2-one analog introduces unacceptable risk into stereochemically defined synthetic routes. The (3R) configuration is not a minor specification—it dictates the absolute stereochemistry of downstream intermediates in HIV protease inhibitor and anticancer agent syntheses, where the C-3 chiral center is directly transferred to the final pharmacophore . The racemic mixture (CAS 86096-11-9) requires additional chiral resolution steps, increasing process cost and reducing overall yield, while the (3S)-enantiomer (CAS 157717-59-4) yields diastereomeric products with divergent biological activity . Furthermore, the free base and hydrochloride salt forms exhibit distinct solubility, stability, and reactivity profiles that directly affect coupling efficiency in amide-bond-forming reactions. Substitution without verifying both stereochemistry and salt form compromises synthetic reproducibility and regulatory traceability.

Product-Specific Quantitative Evidence Guide – (3R)-3-Amino-4,4-dimethyloxolan-2-one Differentiation Data


Absolute Stereochemical Configuration: (3R) vs. (3S) vs. Racemic – Impact on Downstream HIV Protease Inhibitor Synthetic Routes

The (3R) enantiomer of 3-amino-4,4-dimethyloxolan-2-one is explicitly required as the chiral intermediate for synthesizing optically active HIV protease inhibitors and anticancer agents, as disclosed in Fuji Chemical patent JP2001294582A . The patent describes an optical resolution method that separates the racemic mixture into the (3R) and (3S) enantiomers using an optically active carboxylic acid, yielding the target (3R) product with high enantiomeric purity for downstream drug synthesis. The (3S)-enantiomer (CAS 157717-59-4) and the racemic mixture (CAS 86096-11-9) are distinct chemical entities with different CAS numbers, indicating they are registered as separate substances . The racemic mixture is commercially noted as 'discontinued' by at least one supplier, suggesting limited practical utility relative to the single-enantiomer forms .

Chiral resolution HIV protease inhibitor intermediate Asymmetric synthesis

Salt Form Differentiation: Free Base vs. Hydrochloride – Solubility, Stability, and Reactivity for Amide Coupling Applications

The (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride (CAS 153665-44-2, MW 165.62 g/mol) is explicitly marketed for lactone opening and nucleophilic substitution studies, particularly for chiral β-lactam analog synthesis and amino acid derivative preparation . Compared to the free base (CAS 368436-80-0, MW 129.16 g/mol), the hydrochloride salt provides enhanced aqueous solubility and storage stability, which are critical parameters for reproducible solution-phase amide coupling reactions. The hydrochloride salt is available at ≥98% purity from commercial suppliers, while the free base is typically supplied at ≥95% purity (e.g., AKSci, Leyan) .

Salt selection Amide bond formation Chiral building block stability

Synthetic Versatility: Enabling Chiral β-Lactam and Amino Acid Derivative Synthesis via Lactone Ring Opening

The (3R)-3-amino-4,4-dimethyloxolan-2-one scaffold, in both free base and hydrochloride forms, is specifically documented as a precursor for chiral β-lactam analog synthesis and amino acid derivative preparation . This application is enabled by the compound's bifunctional nature: the lactone carbonyl is susceptible to nucleophilic ring-opening (e.g., by amines or alkoxides), while the primary amine can be acylated or coupled to introduce additional functionality. This dual reactivity distinguishes it from non-amino-substituted lactones such as DL-pantolactone (3-hydroxy-4,4-dimethyloxolan-2-one, CAS 79-50-5), which lacks the nucleophilic amine handle and is primarily used as a resolving agent or chiral auxiliary rather than a core scaffold for drug-like molecule construction .

β-Lactam synthesis Chiral amino acid derivatives Lactone aminolysis

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Non-Amino Lactone Analogs

The (3R)-3-amino-4,4-dimethyloxolan-2-one exhibits a calculated LogP of approximately 0.59 and a topological polar surface area (TPSA) of 52.32 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, as derived from ChemSrc and Dempochem data . In comparison, the non-amino analog 4,4-dimethylbutyrolactone (C₆H₁₀O₂, CID 26312) lacks the amine group, resulting in zero hydrogen bond donors and a lower TPSA, which alters membrane permeability and solubility profiles. These differences are significant for chemists designing CNS-penetrant or orally bioavailable molecules, where hydrogen bonding capacity and lipophilicity directly influence pharmacokinetic behavior.

LogP Hydrogen bonding Drug-likeness ADME prediction

Best Research and Industrial Application Scenarios for (3R)-3-Amino-4,4-dimethyloxolan-2-one


HIV Protease Inhibitor Intermediate Synthesis

The (3R)-enantiomer is the designated chiral intermediate for synthesizing optically active HIV protease inhibitors, as described in Fuji Chemical patent JP2001294582A. The compound's (3R) configuration is preserved throughout the synthetic sequence, directly installing the required stereochemistry into the final inhibitor scaffold. Procurement should specify CAS 368436-80-0 (free base) or CAS 153665-44-2 (hydrochloride) with certificate of analysis confirming enantiomeric purity .

Chiral β-Lactam Analog Construction via Lactone Ring-Opening

The hydrochloride salt (CAS 153665-44-2) is specifically indicated for nucleophilic substitution and lactone-opening studies to access chiral β-lactam analogs. The enhanced solubility and ≥98% purity of the hydrochloride form support reproducible amide bond formation with amino acid derivatives, enabling efficient construction of β-lactam libraries for antibacterial or β-lactamase inhibitor discovery .

Anticancer Agent Precursor Synthesis

The Fuji Chemical patent identifies 3-amino-4,4-dimethyl-γ-butyrolactone as an intermediate for anticancer agent synthesis. While the exact structure-activity relationships are not publicly detailed for the lactone intermediate itself, the compound's rigid oxolane core with a defined chiral center provides a conformationally constrained scaffold that is valuable for generating structurally diverse anticancer leads. Both (3R) free base and hydrochloride forms are suitable, depending on the coupling chemistry employed .

Fragment-Based Drug Discovery and Scaffold Elaboration

With a molecular weight of 129.16 g/mol, zero rotatable bonds, and balanced hydrogen bonding capacity (1 HBD, 3 HBA), the (3R)-3-amino-4,4-dimethyloxolan-2-one scaffold adheres to the 'rule of three' for fragment-based lead discovery. Its rigid, chiral oxolane core can be elaborated at either the amine or the lactone carbonyl to generate diverse compound libraries, offering a differentiated starting point compared to more flexible or achiral lactone fragments .

Quote Request

Request a Quote for (3R)-3-Amino-4,4-dimethyloxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.